molecular formula C18H24ClN3O4 B8334441 3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-ethoxy- CAS No. 117613-81-7

3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-ethoxy-

Cat. No. B8334441
CAS RN: 117613-81-7
M. Wt: 381.9 g/mol
InChI Key: GCRLEWGSFMYVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-ethoxy- is a useful research compound. Its molecular formula is C18H24ClN3O4 and its molecular weight is 381.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

117613-81-7

Product Name

3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-ethoxy-

Molecular Formula

C18H24ClN3O4

Molecular Weight

381.9 g/mol

IUPAC Name

4-[(3-butoxy-4-methoxyphenyl)methylamino]-5-chloro-3-ethoxy-1H-pyridazin-6-one

InChI

InChI=1S/C18H24ClN3O4/c1-4-6-9-26-14-10-12(7-8-13(14)24-3)11-20-16-15(19)17(23)21-22-18(16)25-5-2/h7-8,10H,4-6,9,11H2,1-3H3,(H2,20,21,23)

InChI Key

GCRLEWGSFMYVOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2OCC)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising 7.32 g of 4,5-dichIoro-6-ethoxy-3(2H)pyridazinone prepared in Reference Example 2, 21.95 g of 3-n-butoxy-4-methoxybenzylamine, 60 ml of 1,4-dioxane and 60 ml of water, was refluxed under stirring for 15 hours. Then, most 1,4-dioxane was distilled off under reduced pressure, and dilute hydrochloric acid was added for acidification. Then, chloroform was added thereto, and the mixture was vigorously shaked. The precipitated crystals were separated by filtration, and the chloroform layer of the filtrate was subjected to liquid separation and washed with water and dried over sodium sulfate. Then, the solvent was distilled off to obtain a light yellow oily substance. The product was crystallized from n-propanol-di-i-propyl ether (1:9 v/v), to obtain 10.48 g of the above identified compound having a melting point of from 117° to 118° C. as colorless crystals.
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
21.95 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

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